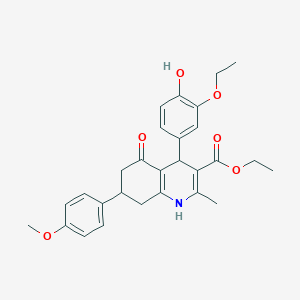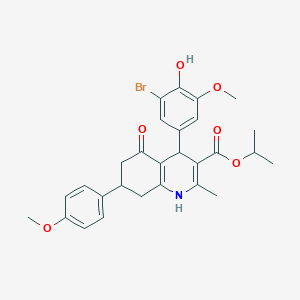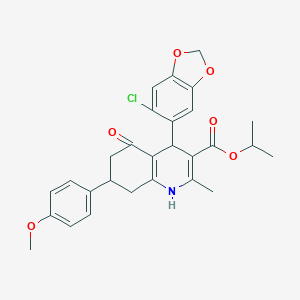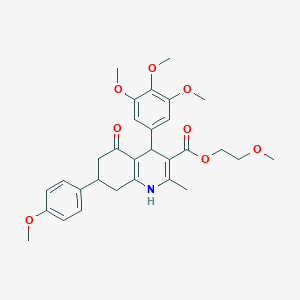![molecular formula C26H24N4O2S B389059 19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389059.png)
19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex organic compound with a unique structure that combines elements of pyridine, benzothiophene, and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the pyridine and quinoline moieties. Key steps may include cyclization reactions, nitrile formation, and various functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its efficacy, safety, and mechanism of action.
Industry
In industry, 2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: A related compound with a simpler structure, used in various chemical and biological applications.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl):
Uniqueness
2,2-dimethyl-4,8-dioxo-5-(3-pyridinyl)-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile stands out due to its complex structure, which combines multiple heterocyclic elements. This complexity may confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H24N4O2S |
|---|---|
Poids moléculaire |
456.6g/mol |
Nom IUPAC |
19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile |
InChI |
InChI=1S/C26H24N4O2S/c1-26(2)10-17-22(18(31)11-26)20(14-6-5-9-28-13-14)16(12-27)23-29-24(32)21-15-7-3-4-8-19(15)33-25(21)30(17)23/h5-6,9,13,20H,3-4,7-8,10-11H2,1-2H3,(H,29,32) |
Clé InChI |
UIFSFZKRZBZMBE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3)C#N)C6=CN=CC=C6)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3)C#N)C6=CN=CC=C6)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B388977.png)
![1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B388978.png)
![N-(4-fluorophenyl)-2-{[3-(1-naphthyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B388979.png)
![ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-2-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388980.png)

![4-(3-Chloro-2-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B388985.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388988.png)
![Cyclohexyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B388989.png)

![7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B388991.png)


![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388996.png)
![4-{[(3Z)-1-(3,4-DIMETHYLPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B388997.png)
